Cas no 2757872-45-8 (2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate)

2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
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- 2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate
- EN300-7050747
- 2757872-45-8
- 2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate
-
- インチ: 1S/C14H13FO3S/c1-10-6-8-12(9-7-10)19(16,17)18-13-5-3-4-11(2)14(13)15/h3-9H,1-2H3
- InChIKey: JEWDZARVFZXVNC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC1=CC=CC(C)=C1F
計算された属性
- 精确分子量: 280.05694361g/mol
- 同位素质量: 280.05694361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 382
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- XLogP3: 3.9
2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7050747-2.5g |
2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |
2757872-45-8 | 95.0% | 2.5g |
$1230.0 | 2025-03-12 | |
Enamine | EN300-7050747-5.0g |
2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |
2757872-45-8 | 95.0% | 5.0g |
$1821.0 | 2025-03-12 | |
Enamine | EN300-7050747-1.0g |
2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |
2757872-45-8 | 95.0% | 1.0g |
$628.0 | 2025-03-12 | |
Enamine | EN300-7050747-0.05g |
2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |
2757872-45-8 | 95.0% | 0.05g |
$528.0 | 2025-03-12 | |
Enamine | EN300-7050747-10.0g |
2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |
2757872-45-8 | 95.0% | 10.0g |
$2701.0 | 2025-03-12 | |
Enamine | EN300-7050747-0.1g |
2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |
2757872-45-8 | 95.0% | 0.1g |
$553.0 | 2025-03-12 | |
Enamine | EN300-7050747-0.5g |
2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |
2757872-45-8 | 95.0% | 0.5g |
$603.0 | 2025-03-12 | |
Enamine | EN300-7050747-0.25g |
2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |
2757872-45-8 | 95.0% | 0.25g |
$579.0 | 2025-03-12 |
2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate 関連文献
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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2. Back matter
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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9. Book reviews
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonateに関する追加情報
2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate: A Comprehensive Overview
The compound 2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate (CAS No. 2757872-45-8) is a highly specialized organic compound with significant applications in various fields, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which combines a fluoro-substituted aromatic ring with a sulfonate group, making it a valuable intermediate in the synthesis of more complex molecules. Recent advancements in synthetic chemistry have further highlighted its potential in drug discovery and material science.
The sulfonate group in this compound plays a crucial role in its reactivity and stability. Sulfonates are known for their ability to act as leaving groups in substitution reactions, which makes them ideal for use in nucleophilic aromatic substitution reactions. The presence of the fluorine atom at the 2-position of the phenyl ring introduces electronic effects that can influence the reactivity of the molecule. This combination of functional groups makes 2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate a versatile building block in organic synthesis.
Recent studies have explored the use of this compound as an intermediate in the synthesis of biologically active molecules. For instance, researchers have utilized its unique electronic properties to design novel inhibitors for enzyme targets associated with various diseases, including cancer and neurodegenerative disorders. The methyl groups present in the structure also contribute to the molecule's lipophilicity, which is an important factor in drug design for improving bioavailability.
In terms of synthesis, 2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One common approach involves the reaction of a fluoro-substituted aromatic ring with a sulfonic acid derivative under specific conditions to form the desired product. The choice of reaction conditions, such as temperature and solvent, can significantly impact the yield and purity of the compound.
The application of this compound extends beyond pharmaceuticals. It has also been investigated for its potential use in materials science, particularly in the development of advanced polymers and coatings. The sulfonate group can serve as a reactive site for polymerization reactions, enabling the creation of materials with tailored properties such as improved thermal stability and mechanical strength.
From an environmental perspective, understanding the degradation pathways of 2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate is crucial for assessing its environmental impact. Recent research has focused on identifying biodegradation mechanisms and evaluating the toxicity of this compound to aquatic organisms. These studies are essential for ensuring that its use aligns with sustainable practices and regulatory requirements.
In conclusion, 2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate (CAS No. 2757872-45-8) is a multifaceted compound with diverse applications across various industries. Its unique structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new possibilities for this compound, its role in advancing scientific and technological frontiers is likely to grow even further.
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